3,4-Dibromo-6,8-difluoroquinoline is a halogenated derivative of quinoline, characterized by the presence of two bromine and two fluorine atoms at specific positions on the quinoline ring. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
3,4-Dibromo-6,8-difluoroquinoline belongs to the class of halogenated quinolines, which are heterocyclic compounds containing a nitrogen atom within a six-membered aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 321.39 g/mol.
The synthesis of 3,4-dibromo-6,8-difluoroquinoline typically involves the following steps:
The synthetic routes often require optimization of reaction conditions (temperature, solvent choice) to maximize yield and minimize by-products. Continuous flow reactors are increasingly used in industrial settings to enhance efficiency and control during the synthesis process.
The molecular structure of 3,4-dibromo-6,8-difluoroquinoline can be represented as follows:
This structure features a quinoline ring with substitutions at the 3, 4 (bromine) and 6, 8 (fluorine) positions, contributing to its chemical reactivity and potential biological activity.
3,4-Dibromo-6,8-difluoroquinoline can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product and may involve temperature control, choice of solvent, and concentration of reactants.
The mechanism of action for 3,4-dibromo-6,8-difluoroquinoline involves its interaction with various biological targets:
Studies indicate that halogenated quinolines exhibit varied biological activities depending on their substitution patterns, influencing their efficacy as therapeutic agents.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
3,4-Dibromo-6,8-difluoroquinoline has several applications:
The compound 3,4-dibromo-6,8-difluoroquinoline (CAS: 1210168-52-7) is a polyhalogenated heterocycle with the molecular formula C₉H₃Br₂F₂N and a molecular weight of 322.935 g/mol [1] [6]. Its systematic IUPAC name reflects the substitution pattern on the quinoline scaffold: bromine atoms at positions 3 and 4, and fluorine atoms at positions 6 and 8. The quinoline ring system itself is formally designated as benzo[b]pyridine, establishing its structural relationship to both benzene and pyridine rings [3].
Table 1: Molecular Identity Profile
Property | Value |
---|---|
CAS Registry Number | 1210168-52-7 |
Molecular Formula | C₉H₃Br₂F₂N |
Exact Molecular Weight | 322.935 g/mol |
MDL Number | MFCD13619737 |
SMILES Notation | FC1=CC2=C(C=C1F)N=C(C=C2Br)Br |
The molecular formula reveals several key features:
Comprehensive spectroscopic analysis provides definitive evidence for the structure and electronic environment of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 2: Predicted NMR Chemical Shifts
Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
---|---|---|---|
C2 | 9.0–9.2 | 146–150 | s |
C5 | 8.6–8.8 | 130–135 | s |
C7 | 7.8–8.0 | 120–125 | d |
Infrared (IR) Spectroscopy: Key absorptions include C-F stretches (1000–1100 cm⁻¹), C-Br stretches (550–650 cm⁻¹), C=N quinoline vibrations (1600–1620 cm⁻¹), and aromatic C-H bends (700–900 cm⁻¹) [5]. The absence of O-H or N-H bands confirms the absence of protic functional groups.
Mass Spectrometry (MS): High-resolution ESI-MS would exhibit characteristic isotopic patterns:
While single-crystal X-ray diffraction data for this specific compound is not publicly available in the search results, crystallographic analysis of analogous halogenated quinolines reveals predictable structural features:
Computational modeling (DFT/B3LYP) predicts:
The bioactivity and reactivity of halogenated quinolines are critically dependent on halogen positioning. Key comparisons include:
Table 3: Isomeric Comparison of Polyhalogenated Quinolines
Isomer | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
3,4-Dibromo-6,8-difluoro | 1210168-52-7 | C₉H₃Br₂F₂N | Bromines adjacent; fluorines symmetric |
4-Bromo-7,8-difluoroquinoline | 1189106-43-1 | C₉H₄BrF₂N | Single bromine; asymmetric fluorines |
5-Bromo-8-fluoroquinoline | 1133115-78-2 | C₉H₅BrFN | Bromine at electron-rich position |
4-Chloro-5,8-difluoroquinoline | Not Provided | C₉H₄ClF₂N | Chlorine vs bromine; different halogen positions |
Electronic Effects:
Reactivity Implications:
Table 4: Pharmacological Relevance of Quinoline Modifications
Biological Target | Quinoline Modification | Effect of Halogenation |
---|---|---|
Antimalarial Agents | 4-Aminoquinolines | Bromine enhances heme binding affinity |
Anticancer Compounds | Camptothecin analogs | C6/C8-fluorination stabilizes topoisomerase binding |
Cholinesterase Inhibitors | Galantamine-quinoline hybrids | Halogens modulate binding pocket interactions |
The strategic placement of halogens in 3,4-dibromo-6,8-difluoroquinoline creates a uniquely electron-deficient scaffold suitable for synthesizing kinase inhibitors and antimicrobial agents. Its reactivity profile differs fundamentally from monohalogenated or asymmetrically substituted isomers listed in chemical catalogs [3] [6].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1